![molecular formula C6H6ClN3 B586920 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 16372-08-0](/img/structure/B586920.png)
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates, including CP690550, CGP76030, and others . This compound serves as the scaffold for many commercially available drugs .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring . The compound also contains a chlorine atom, which is attached to one of the carbon atoms in the pyrimidine ring .Chemical Reactions Analysis
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine can participate in various chemical reactions, depending on the specific conditions and reagents . For instance, it can serve as a starting material in the synthesis of selective CDK2 inhibitors .Physical And Chemical Properties Analysis
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a compound with the molecular formula C6H6ClN3 and a molecular weight of 155.58 g/mol . It has a topological polar surface area of 37.8 Ų and a complexity of 130 . The compound is characterized by one hydrogen bond donor and three hydrogen bond acceptors .科学研究应用
Anticancer Applications
The compound has been used in the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives that have shown promising anticancer activity . These derivatives were tested against seven selected human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . Some of these compounds showed significant cytotoxic effects, with IC50 values as low as 1.7 μg/ml .
Apoptosis Induction
Certain derivatives of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine have been found to induce apoptosis in cancer cells . For instance, compounds 14a and 14b caused cell cycle arrest at the G1/S phase in MCF7 cells . Compounds 16b and 18b induced the apoptotic death of MCF7 cells .
Gene Expression Regulation
These compounds have also been found to regulate gene expression in cancer cells . In MCF7 cells treated with compounds 14a, 14b, and 18b, genes such as P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated .
Protein Activity Modulation
The activity of certain proteins was also modulated by these compounds . For example, compound 14b increased the activity of Caspase 8 and BAX, while the activity of Bcl2 was greatly decreased in 14a treated MCF7 cells .
Multi-Targeted Kinase Inhibition
Some derivatives of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine have been found to be potential multi-targeted kinase inhibitors . For instance, compound 5k exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Antibacterial Activity
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has been used in the synthesis of some novel thieno[2,3-d]pyrimidines, which have shown antibacterial activity .
作用机制
Target of Action
The primary targets of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, division, and survival .
Mode of Action
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine interacts with its targets by binding to these kinases, inhibiting their activity . This interaction leads to changes in the cell signaling pathways controlled by these kinases, affecting cell growth and survival .
Biochemical Pathways
The inhibition of these kinases disrupts the signaling pathways they control, leading to downstream effects such as cell cycle arrest and apoptosis . Specifically, the compound has been shown to increase the activity of proapoptotic proteins caspase-3 and Bax, while downregulating the activity of the anti-apoptotic protein Bcl-2 .
Pharmacokinetics
The compound’s potency against its targets suggests it has sufficient bioavailability to exert its effects .
Result of Action
The result of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This leads to a decrease in cell growth and survival, demonstrating the compound’s potential as an anticancer agent .
Action Environment
The action of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound is stable under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .
未来方向
The future directions for 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine are likely to be influenced by ongoing research and development in the field of medicinal chemistry. Given its role as a key intermediate in the synthesis of various pharmaceutical compounds, continued exploration of its potential applications is expected .
属性
IUPAC Name |
4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXVPXRXXVHTBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671981 |
Source


|
| Record name | 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
16372-08-0 |
Source


|
| Record name | 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

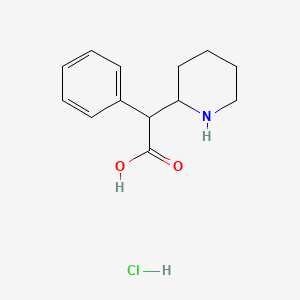
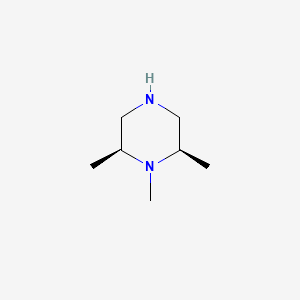

![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)
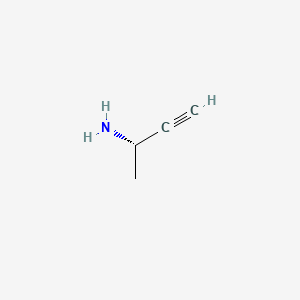
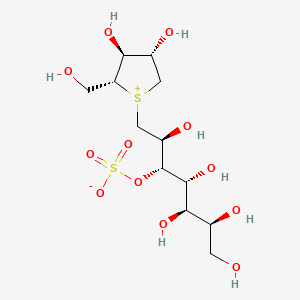
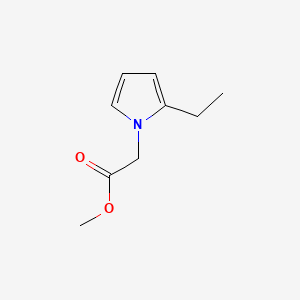
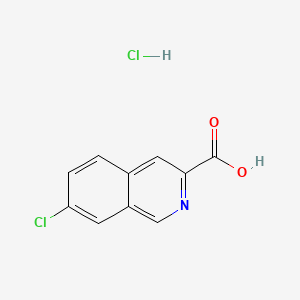

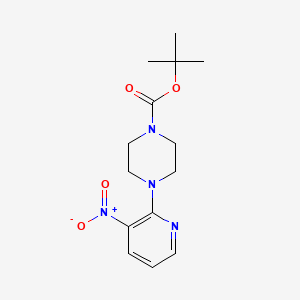
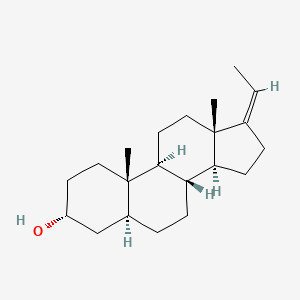
![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)